molecular formula C9H12ClNS B15069567 2-(Tert-butylthio)-4-chloropyridine CAS No. 1346707-28-5

2-(Tert-butylthio)-4-chloropyridine

Cat. No.: B15069567
CAS No.: 1346707-28-5
M. Wt: 201.72 g/mol
InChI Key: DYHUPUPBDZMWDG-UHFFFAOYSA-N
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Description

2-(Tert-butylthio)-4-chloropyridine is a halogenated pyridine derivative featuring a tert-butylthio (-S-tBu) substituent at the 2-position and a chlorine atom at the 4-position. This compound is structurally significant due to its dual functional groups, which influence its electronic, steric, and reactivity profiles. The tert-butylthio group introduces steric bulk and moderate electron-donating effects via sulfur’s lone pairs, while the chlorine atom at the 4-position enhances electrophilicity at adjacent positions, making it a versatile intermediate in cross-coupling reactions and pharmaceutical synthesis .

Properties

IUPAC Name

2-tert-butylsulfanyl-4-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHUPUPBDZMWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744622
Record name 2-(tert-Butylsulfanyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-28-5
Record name Pyridine, 4-chloro-2-[(1,1-dimethylethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346707-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butylsulfanyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylthio)-4-chloropyridine typically involves the introduction of the tert-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(tert-butylthio)-4-chloropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylthio)-4-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Products include 2-(tert-butylthio)-4-aminopyridine, 2-(tert-butylthio)-4-thiopyridine, and 2-(tert-butylthio)-4-alkoxypyridine.

    Oxidation Reactions: Products include 2-(tert-butylsulfinyl)-4-chloropyridine and 2-(tert-butylsulfonyl)-4-chloropyridine.

    Reduction Reactions: Products include 2-(tert-butylthio)-4-chloropiperidine.

Scientific Research Applications

2-(Tert-butylthio)-4-chloropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butylthio)-4-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butylthio group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The reactivity of 4-chloropyridine derivatives in C–N and C–C bond-forming reactions is highly dependent on substituent positions and steric/electronic effects.

Table 1: Comparative Yields of 4-Chloropyridine Derivatives in C–N Coupling Reactions
Compound Yield (%) Key Observations Source
4-Methoxyaniline 80 High reactivity due to low steric hindrance
4-Chloro-3,5-dimethylpyridine 0 Steric hindrance from methyl groups blocks oxidative addition
2-(Tert-butylthio)-4-chloropyridine Not reported Expected lower yield due to steric bulk of -S-tBu

Analysis :

  • Steric Effects : The tert-butylthio group in 2-(tert-butylthio)-4-chloropyridine likely reduces reactivity in oxidative addition steps compared to smaller substituents (e.g., methoxy). For example, 4-chloro-3,5-dimethylpyridine showed 0% yield in C–N coupling due to steric clashes between methyl groups and the catalytic site .
  • Electronic Effects: The electron-donating nature of the thioether group may slightly deactivate the pyridine ring compared to electron-withdrawing substituents (e.g., -NO₂), though this is offset by the chlorine atom’s electrophilicity.

Substitution Patterns and Reaction Mechanisms

Substituent positions on pyridine significantly alter reactivity:

  • 2- vs. 4-Chloropyridines: 2-Chloropyridine derivatives are generally less reactive in Suzuki–Miyaura cross-coupling due to unfavorable coordination geometry with metal catalysts.
  • Thioether vs.

Electronic Properties and Anion Affinity

DFT studies on halo-pyridines reveal that substituents modulate electron affinities (EAs):

Table 2: Computed Vertical Electron Affinities (VEAs) of Chloropyridines
Compound VEA (eV) Method Source
2-Chloropyridine ~0.4 B3LYP/6-311++G
4-Chloropyridine ~0.7 B3LYP/6-311++G
2-(tert-butylthio)-4-chloropyridine Not reported

Key Findings :

  • 4-Chloropyridine exhibits higher EA than 2- or 3-chloropyridines due to resonance stabilization of the anion. The tert-butylthio group in 2-(tert-butylthio)-4-chloropyridine may further delocalize electron density, though experimental EA data is lacking .

Biological Activity

2-(Tert-butylthio)-4-chloropyridine is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridine ring substituted with a tert-butylthio group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 2-(Tert-butylthio)-4-chloropyridine exhibit significant antimicrobial activity. A study focusing on thiourea derivatives derived from similar compounds showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged widely, demonstrating the potential for these compounds to act as effective antimicrobial agents against multidrug-resistant strains .

CompoundMIC (µg/mL)Activity Spectrum
2-(Tert-butylthio)-4-chloropyridine32 - 1024Effective against S. aureus, E. coli, P. aeruginosa

Anti-inflammatory Effects

Given its structural similarities to other anti-inflammatory agents, there is potential for 2-(Tert-butylthio)-4-chloropyridine to exhibit anti-inflammatory properties. Compounds that modulate cytokine levels, such as TNF-α and IL-1β, have been implicated in the treatment of inflammatory diseases. Research suggests that related pyridine derivatives can influence these pathways positively .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiourea derivatives, it was found that some compounds derived from 2-(Tert-butylthio)-4-chloropyridine exhibited MIC values as low as 32 µg/mL against Staphylococcus aureus. This suggests a strong potential for use in clinical settings to treat infections caused by resistant strains .

Prostaglandin Modulation

Inhibitors targeting 15-PGDH have shown promise in preclinical models for enhancing recovery from injuries by modulating prostaglandin levels. While direct studies on 2-(Tert-butylthio)-4-chloropyridine are still needed, its structural characteristics indicate it may possess similar properties to those demonstrated by other known inhibitors .

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